Molecular Weight Differentiation: 2-Hydroxycyclobutyl vs. Hydroxyethyl Acetylpiperazine Analogs
1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one possesses a molecular weight of 198.26 g/mol, placing it within the fragment-like chemical space favorable for fragment-based drug discovery (FBDD) . This is intermediate between the lighter 1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone (172.22 g/mol) and the heavier 1-(4-((1-hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one (212.29 g/mol) , offering a balanced MW profile that retains fragment-like properties—a critical consideration in hit-to-lead optimization where lower MW starting points are typically preferred [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 198.26 g/mol |
| Comparator Or Baseline | 1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone: 172.22 g/mol; 1-(4-((1-hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one: 212.29 g/mol |
| Quantified Difference | +26.04 g/mol vs. hydroxyethyl analog; -14.03 g/mol vs. 1-hydroxycyclobutylmethyl analog |
| Conditions | Molecular weight calculated from molecular formula; vendor-reported values [REFS-1, REFS-2, REFS-3] |
Why This Matters
Molecular weight directly impacts compliance with fragment-based screening criteria (typically MW < 300 Da); the 198.26 Da value positions this compound as a viable fragment starting point while offering more functional complexity than the minimal hydroxyethyl analog.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today 2003, 8, 876–877. View Source
